molecular formula C25H18N4O4 B2886527 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one CAS No. 1359196-46-5

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one

Cat. No. B2886527
CAS RN: 1359196-46-5
M. Wt: 438.443
InChI Key: VBWQVBJIQUUSPD-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a benzodioxole, an oxadiazole, a dimethylphenyl group, and a phthalazinone. Benzodioxoles are often found in pharmaceuticals and exhibit various biological activities. Oxadiazoles are heterocyclic compounds that are also found in various drugs . The dimethylphenyl group is a common substituent in organic chemistry, and phthalazinone is a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains several cyclic structures, including a benzodioxole and a phthalazinone, which may contribute to its stability and possibly its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the oxadiazole ring might be susceptible to reactions with nucleophiles or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups can influence its solubility in water or organic solvents .

Scientific Research Applications

Anti-inflammatory Applications

Some derivatives of the compound have been synthesized and tested for their anti-inflammatory activities. Notably, certain synthesized products showed active properties compared to indomethacin, a standard anti-inflammatory drug. This suggests potential for developing new anti-inflammatory agents based on the structural framework of the compound (Mosaad S M abd Alla et al., 2010).

Antimicrobial and Anti-Proliferative Activities

The compound's derivatives have also been evaluated for their antimicrobial and anti-proliferative activities. Specifically, N-Mannich bases of a related 1,3,4-oxadiazole showed broad-spectrum antibacterial activities and potent activity against certain cancer cell lines, including prostate and breast cancer cells. These findings highlight the compound's relevance in developing novel antimicrobial and anticancer therapies (L. H. Al-Wahaibi et al., 2021).

Antibacterial Activities

Derivatives containing the 1,3,4-oxadiazoline moiety have demonstrated effective antibacterial properties against S. aureus, showcasing the compound's potential in antibacterial drug development (De-jiang Li et al., 2008).

Anti-proliferative and Enzyme Inhibition Profile

The synthesis and biological evaluation of novel derivatives have shown significant and selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts. These compounds induced apoptosis and arrested cell cycle progression, suggesting their potential as anticancer agents (Mohamed H. Hekal et al., 2020).

Spectral Characterisation and Synthetic Advances

Further research includes the synthesis and spectral characterization of phthalazinone derivatives, contributing to the understanding of their chemical properties and potential applications in medicinal chemistry (M. Mahmoud et al., 2012).

Mechanism of Action

Without specific studies or data, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its structure and the target it interacts with in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and other factors. Without specific data, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it shows promising biological activity, it could be developed into a drug .

properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4/c1-14-7-9-17(11-15(14)2)29-25(30)19-6-4-3-5-18(19)22(27-29)24-26-23(28-33-24)16-8-10-20-21(12-16)32-13-31-20/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWQVBJIQUUSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one

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